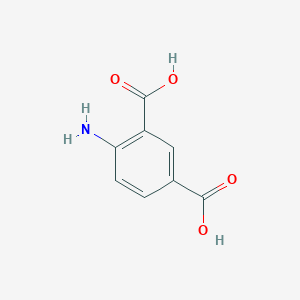

4-Aminoisophthalic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-aminobenzene-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO4/c9-6-2-1-4(7(10)11)3-5(6)8(12)13/h1-3H,9H2,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDBLLWHZWCBDAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70463305 | |

| Record name | 4-Aminoisophthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70463305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33890-03-8 | |

| Record name | 4-Amino-1,3-benzenedicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33890-03-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Aminoisophthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70463305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Aminoisophthalic acid chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical properties and structure of 4-Aminoisophthalic acid. The information is curated for professionals in research and development, with a focus on data-driven insights and practical experimental guidance.

Chemical Properties and Structure

This compound, a substituted aromatic dicarboxylic acid, possesses a unique molecular architecture that lends itself to various applications in chemical synthesis and materials science. A summary of its key chemical identifiers and properties is provided below.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 4-Aminobenzene-1,3-dicarboxylic acid |

| CAS Number | 33890-03-8[1][2] |

| Molecular Formula | C₈H₇NO₄[1][3] |

| Molecular Weight | 181.15 g/mol [1][3] |

| Canonical SMILES | C1=C(C=C(C(=C1)C(=O)O)N)C(=O)O |

| InChI Key | BDBLLWHZWCBDAR-UHFFFAOYSA-N[3] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Melting Point | >300 °C (decomposes) | Predicted |

| Boiling Point | 458.1 °C at 760 mmHg | Predicted[4] |

| Density | 1.551 g/cm³ | Predicted[4] |

| Flash Point | 230.8 °C | Predicted[4] |

| Solubility | Information not available | - |

| pKa | Information not available | - |

Molecular Structure

The structure of this compound consists of a benzene ring substituted with two carboxylic acid groups at positions 1 and 3, and an amino group at position 4. This arrangement of functional groups allows for a variety of chemical transformations and makes it a valuable building block in organic synthesis.

As of the latest literature review, a definitive crystal structure for this compound has not been deposited in the Cambridge Structural Database (CSD).

Spectral Data

Detailed experimental spectral data for this compound is limited. The following information is based on predictions and data from analogous compounds.

¹H NMR Spectroscopy (Predicted) A proton NMR spectrum of this compound would be expected to show signals corresponding to the aromatic protons and the protons of the amino and carboxylic acid groups. The chemical shifts of the aromatic protons would be influenced by the electronic effects of the amino and carboxyl substituents.

¹³C NMR Spectroscopy (Predicted) The carbon NMR spectrum would display distinct signals for the carboxyl carbons, the aromatic carbons attached to the substituents, and the other aromatic carbons.

Infrared (IR) Spectroscopy Based on the functional groups present and data from the similar compound, 4-aminoterephthalic acid, the IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:

-

O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹

-

N-H stretch (amine): Two sharp bands around 3300-3500 cm⁻¹[5]

-

C=O stretch (carboxylic acid): A strong, sharp peak around 1700-1680 cm⁻¹[5]

-

C=C stretch (aromatic): Peaks in the 1600-1450 cm⁻¹ region

-

C-N stretch (aromatic amine): A band in the 1340-1250 cm⁻¹ region

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the reduction of 4-Nitroisophthalic acid.

Reaction Scheme:

Figure 1: Synthesis of this compound.

Detailed Methodology:

-

Dissolution: In a suitable reaction vessel, dissolve 4-Nitroisophthalic acid in an appropriate solvent, such as ethanol or methanol.

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Reduction: Subject the mixture to hydrogenation. This can be achieved by bubbling hydrogen gas through the solution at room temperature and atmospheric pressure or by using a Parr hydrogenator for higher pressures. The reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC), until the starting material is consumed.

-

Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Solvent Removal: Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

Purification Protocol: Recrystallization

-

Dissolution: Dissolve the crude this compound in a minimum amount of a hot solvent (e.g., ethanol/water).

-

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a short period.

-

Hot Filtration: Quickly filter the hot solution to remove the activated charcoal and any insoluble impurities.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

-

Drying: Dry the purified crystals in a vacuum oven.

Logical Workflow for Synthesis and Purification

The overall process for obtaining pure this compound can be visualized as a sequential workflow.

Figure 2: Workflow for Synthesis and Purification.

Applications in Research and Drug Development

This compound serves as a versatile building block in the synthesis of more complex molecules. Its bifunctional nature, with both amino and carboxylic acid groups, allows for its incorporation into a variety of molecular scaffolds. It is of interest to researchers in medicinal chemistry for the development of novel pharmaceutical compounds and in materials science for the synthesis of specialty polymers and metal-organic frameworks (MOFs). While its derivatives have been investigated for various potential pharmacological activities, further research is needed to fully elucidate the therapeutic potential of compounds derived from this compound.[6]

References

- 1. chemscene.com [chemscene.com]

- 2. 33890-03-8|this compound|BLD Pharm [bldpharm.com]

- 3. This compound | CAS: 33890-03-8 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 4. Page loading... [guidechem.com]

- 5. researchgate.net [researchgate.net]

- 6. taskcm.com [taskcm.com]

4-Aminoisophthalic acid molecular weight and formula

This technical guide provides core molecular information for 4-Aminoisophthalic acid, a compound relevant to chemical synthesis and materials science research.

Core Molecular Data

The fundamental quantitative properties of this compound are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and formulation development.

| Property | Value |

| Molecular Formula | C₈H₇NO₄[1][2][3][4] |

| Molecular Weight | 181.15 g/mol [3][5][6] |

Logical Structure of this compound

The chemical formula of a compound dictates its molecular weight. The diagram below illustrates this fundamental relationship, showing how the constituent elements of this compound combine to form the molecule, from which its precise molecular weight is derived.

Caption: Relationship between chemical formula and molecular weight.

References

4-Aminoisophthalic Acid: A Technical Guide for Researchers

CAS Number: 33890-03-8

This technical guide provides an in-depth overview of 4-Aminoisophthalic acid, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development and materials science, this document details its chemical properties, synthesis protocols, and applications, with a focus on its role as a versatile building block.

Chemical and Physical Properties

This compound, with the CAS number 33890-03-8, is an aromatic compound containing both amino and carboxylic acid functional groups.[1][2] These reactive sites make it a valuable precursor in the synthesis of more complex molecules. A summary of its key properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₈H₇NO₄ | [1][2] |

| Molecular Weight | 181.15 g/mol | [1][2] |

| Synonyms | 1,3-Benzenedicarboxylic acid, 4-amino | [1] |

| Purity | ≥97% | [1] |

| Storage | Room temperature, protect from light | [1] |

| Topological Polar Surface Area (TPSA) | 100.62 Ų | [1] |

| logP | 0.6652 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Hydrogen Bond Donors | 3 | [1] |

| Rotatable Bonds | 2 | [1] |

Synthesis of this compound

The primary route for the synthesis of this compound is through the catalytic hydrogenation of 4-nitroisophthalic acid.[3] This process involves the reduction of the nitro group to an amine.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound by the catalytic hydrogenation of 4-nitroisophthalic acid.[3]

Materials:

-

4-nitroisophthalic acid (0.457 mol, 98 g)

-

Methanol (5 L)

-

20% Palladium on carbon (Pd/C) catalyst

-

Diatomaceous earth

-

Chloroform

-

Thin Layer Chromatography (TLC) plate

Procedure:

-

Dissolve 4-nitroisophthalic acid in methanol in a suitable reaction vessel.

-

Add the 20% Pd/C catalyst to the solution.

-

Carry out the hydrogenation reaction at room temperature for 4 hours under a hydrogen atmosphere.

-

Upon completion of the reaction, filter the mixture through diatomaceous earth to remove the catalyst.

-

Concentrate the filtrate in vacuo to yield this compound as a white solid.

-

The product can be detected by TLC using a chloroform/methanol (7:3) solvent system, with an expected Rf value of 0.4.

Expected Yield: 72 g (87%)[3]

Caption: Synthesis of this compound from 4-Nitroisophthalic Acid.

Applications in Research and Development

While its isomer, 5-aminoisophthalic acid, is a well-known intermediate in the synthesis of X-ray contrast media, this compound and its derivatives have been explored for their potential in medicinal chemistry and materials science.

Potential Pharmacological Activities

Derivatives of this compound have been investigated for a range of biological activities, including antimicrobial, antiviral, antitumor, and anti-inflammatory effects.[4] The development of novel drug candidates with improved efficacy and safety profiles is an active area of research in medicinal chemistry.[4]

Metal-Organic Frameworks (MOFs)

This compound serves as a versatile organic linker in the synthesis of Metal-Organic Frameworks (MOFs). The presence of both carboxylate and amino groups allows for the formation of robust and functional frameworks with potential applications in gas storage, catalysis, and drug delivery.

Caption: Formation of a Metal-Organic Framework using this compound.

References

Synthesis of 4-Aminoisophthalic Acid from 4-Nitroisophthalic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthetic routes for the preparation of 4-aminoisophthalic acid from its precursor, 4-nitroisophthalic acid. The conversion of the aromatic nitro group to an amine is a fundamental transformation in organic synthesis, crucial for the production of various intermediates in the pharmaceutical and materials science sectors. This compound, in particular, serves as a valuable building block due to its bifunctional nature, containing both amine and carboxylic acid moieties.

This document details the most common and effective methodologies for this reduction, including catalytic hydrogenation and chemical reduction. It includes detailed experimental protocols, a comparative summary of quantitative data, and workflow diagrams to provide a comprehensive resource for laboratory and process development applications.

Core Synthesis Methodologies

The synthesis of this compound from 4-nitroisophthalic acid is achieved through the reduction of the nitro group. The two principal methods employed for this transformation are catalytic transfer hydrogenation and chemical reduction using various reagents. The choice of method often depends on factors such as scale, available equipment, cost, and sensitivity of other functional groups.

Catalytic Hydrogenation

Catalytic hydrogenation is a widely used, clean, and efficient method for the reduction of nitroarenes.[1][2] This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C), and a hydrogen source. The hydrogen source can be hydrogen gas (H₂) or a transfer agent like ammonium formate.[1] The reaction is generally high-yielding and produces minimal waste, with the primary byproducts being water or, in the case of ammonium formate, carbon dioxide and ammonia.[1]

This protocol describes a general procedure for the reduction of 4-nitroisophthalic acid using palladium on carbon as the catalyst and ammonium formate as the hydrogen donor.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-nitroisophthalic acid (1.0 eq), ammonium formate (5.0-6.0 eq), and a suitable solvent such as methanol or ethanol.

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) to the mixture (typically 5-10 mol%).

-

Reaction Execution: Heat the mixture to reflux and stir vigorously. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-4 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. Add deionized water to the residue to dissolve the product and any remaining ammonium salts.

-

Purification: Adjust the pH of the aqueous solution to the isoelectric point of this compound (approximately 3-4) using a dilute acid (e.g., 1M HCl). The product will precipitate out of the solution.

-

Final Product: Collect the solid product by filtration, wash with cold deionized water, and dry under vacuum to yield this compound.

Chemical Reduction

Chemical reduction offers an alternative to catalytic hydrogenation and can be advantageous when specialized hydrogenation equipment is unavailable. A variety of reducing agents can be employed, with sodium dithionite (Na₂S₂O₄) or sodium sulfide (Na₂S) being common choices for the reduction of nitroarenes in aqueous media. A patented method for the synthesis of the isomeric 5-aminoisophthalic acid utilizes sodium disulfide, highlighting the utility of sulfur-based reducing agents.[3]

This protocol is adapted from a similar procedure for the synthesis of 5-aminoisophthalic acid and is applicable to the 4-nitro isomer.[3]

-

Preparation of Starting Material Solution: In a reactor vessel, add 4-nitroisophthalic acid (1.0 eq) to an aqueous solution of sodium carbonate (0.6-0.75 eq by weight relative to the nitro compound). Heat the mixture to ensure complete dissolution.[3]

-

Addition of Reducing Agent: Heat the solution to 90-98°C. Over a period of 30 minutes, add an aqueous solution of sodium sulfide (20-25% w/w).

-

Reaction Execution: Maintain the reaction mixture at reflux for 2.5-3 hours to ensure the reduction is complete.[3]

-

Filtration: After the reaction, filter the hot solution to remove any insoluble byproducts. Collect the filtrate.

-

Product Precipitation: Cool the filtrate to room temperature. Carefully acidify the filtrate with concentrated hydrochloric acid to a pH of 3-3.5.[3] The this compound will precipitate as a whitish solid.

-

Isolation and Drying: Collect the precipitate by filtration. Wash the solid with cold water to remove residual salts and acid. Dry the product under vacuum to obtain pure this compound.[3]

Data Presentation: Comparison of Synthesis Methods

The following table summarizes the key quantitative parameters for the described synthesis routes. Yields for the reduction of aromatic nitro compounds are typically high to excellent.

| Parameter | Catalytic Transfer Hydrogenation | Chemical Reduction (Sodium Sulfide) |

| Primary Reagents | 4-Nitroisophthalic acid, Ammonium Formate, Pd/C | 4-Nitroisophthalic acid, Sodium Sulfide, Sodium Carbonate, HCl |

| Solvent | Methanol / Ethanol | Water |

| Temperature | Reflux (e.g., ~65°C for Methanol) | 90-98°C, Reflux |

| Reaction Time | 2 - 4 hours | 2.5 - 3 hours |

| Typical Yield | >90% (Generally quantitative)[1] | High (Specific yield data not available, but typically >85%) |

| Key Advantages | Cleaner reaction, easier workup, avoids strong acids/bases | No specialized pressure equipment needed, cost-effective reagents |

| Key Disadvantages | Requires precious metal catalyst, potential for catalyst poisoning | Generates sulfur-containing waste, requires careful pH control |

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols for both catalytic hydrogenation and chemical reduction methods.

Caption: Workflow for Catalytic Hydrogenation.

Caption: Workflow for Chemical Reduction.

References

- 1. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives [mdpi.com]

- 2. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]

- 3. CN101234993A - Method for preparing 5-aminoisophthalic acid from 5-nitroisophthalic acid - Google Patents [patents.google.com]

Solubility of 4-Aminoisophthalic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-aminoisophthalic acid in various organic solvents. Due to the limited availability of direct quantitative data for this compound, this document leverages data from structurally similar compounds—5-aminoisophthalic acid, isophthalic acid, and 4-aminobenzoic acid—to infer solubility trends and provide a robust framework for experimental design.

Introduction to this compound and its Solubility

This compound is an aromatic organic compound containing both amino and carboxylic acid functional groups. This dual functionality imparts unique chemical properties, making it a valuable building block in the synthesis of pharmaceuticals, polymers, and metal-organic frameworks (MOFs). The solubility of this compound in organic solvents is a critical parameter that influences reaction kinetics, purification processes, and the formulation of final products. Understanding its solubility behavior is paramount for process optimization and ensuring product quality and yield.

Expected Solubility Profile of this compound

The presence of both a polar amino group and two polar carboxylic acid groups suggests that this compound will exhibit a preference for polar organic solvents. The hydrogen bonding capabilities of these functional groups will significantly influence its interaction with solvent molecules.

Based on data from analogous compounds, the following trends can be anticipated:

-

High Solubility: In highly polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), this compound is expected to have high solubility. These solvents can effectively solvate both the amino and carboxylic acid groups.

-

Moderate to Good Solubility: In polar protic solvents like methanol and ethanol, moderate to good solubility is expected. These solvents can act as both hydrogen bond donors and acceptors, facilitating dissolution.

-

Low Solubility: In less polar solvents such as acetone, the solubility is anticipated to be lower compared to alcohols and polar aprotic solvents.

-

Insolubility: In nonpolar solvents, this compound is expected to be largely insoluble.

The solubility of carboxylic acids and amino acids generally increases with temperature.[1][2] Therefore, it is expected that the solubility of this compound in organic solvents will also increase with rising temperatures.

Quantitative Solubility Data of Structurally Similar Compounds

To provide a quantitative perspective, the following table summarizes the available solubility data for 5-aminoisophthalic acid, isophthalic acid, and 4-aminobenzoic acid in key organic solvents. This data serves as a valuable reference for estimating the solubility of this compound.

| Compound | Solvent | Temperature (°C) | Solubility | Reference |

| 5-Aminoisophthalic acid | Ethanol | Not Specified | Soluble | [3] |

| Isophthalic acid | Ethanol | Not Specified | Significantly better solubility than in water | [1] |

| Acetone | Not Specified | Significantly better solubility than in water | [1] | |

| N,N-Dimethylformamide (DMF) | Not Specified | Significantly better solubility than in water | [1] | |

| Methanol | 25 | 4.0 g/100g | [4] | |

| Propanol | 25 | 1.7 g/100g | [4] | |

| Propanol | 50 | 2.7 g/100g | [4] | |

| 4-Aminobenzoic acid | Ethanol | Room Temperature | Soluble | [5][6] |

| Methanol | Room Temperature | Soluble | [5] | |

| Ethanol | Not Specified | 1 g in 8 mL | [6] |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for any research or development involving this compound. The following are detailed methodologies for two common experimental protocols.

Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid in a liquid.[7][8]

Objective: To determine the mass of this compound that dissolves in a specific volume of an organic solvent at a given temperature.

Materials:

-

This compound

-

Selected organic solvent (e.g., methanol, ethanol, DMSO, DMF)

-

Analytical balance

-

Thermostatic shaker or water bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Vials or flasks

-

Oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed vial or flask. The presence of undissolved solid is essential to ensure saturation.

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to reach equilibrium. This can range from several hours to days, and preliminary experiments may be needed to determine the equilibration time.

-

-

Sample Collection and Filtration:

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or temperature-equilibrated syringe.

-

Immediately filter the supernatant through a syringe filter into a pre-weighed container to remove any undissolved particles. The filtration apparatus should also be at the experimental temperature to prevent precipitation.

-

-

Solvent Evaporation and Mass Determination:

-

Weigh the container with the filtered solution to determine the mass of the solution.

-

Carefully evaporate the solvent from the container in an oven at a temperature below the decomposition point of this compound.

-

Once the solvent is completely evaporated, cool the container in a desiccator and weigh it to determine the mass of the dissolved this compound.

-

-

Calculation of Solubility:

-

The solubility can be calculated in various units, such as g/100 mL or g/100 g of solvent.

-

Solubility ( g/100 mL) = (Mass of dissolved solid / Volume of solution collected) x 100

-

Solubility ( g/100 g solvent) = (Mass of dissolved solid / (Mass of solution - Mass of dissolved solid)) x 100

-

UV-Vis Spectrophotometry Method

This method is suitable for compounds that absorb ultraviolet or visible light and offers high sensitivity. The aromatic nature of this compound makes it a good candidate for this technique.

Objective: To determine the concentration of a saturated solution of this compound by measuring its absorbance of UV-Vis light.

Materials:

-

This compound

-

Selected organic solvent

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

-

Thermostatic shaker or water bath

-

Filtration apparatus

Procedure:

-

Determination of λmax:

-

Prepare a dilute solution of this compound in the chosen solvent.

-

Scan the solution using the UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax). For aromatic amino acids, this is typically in the UV range.[9]

-

-

Preparation of Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the selected solvent.

-

Measure the absorbance of each standard solution at the predetermined λmax.

-

Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and follow the Beer-Lambert law.

-

-

Preparation of Saturated Solution and Measurement:

-

Prepare a saturated solution of this compound in the solvent at the desired temperature as described in the gravimetric method (Section 4.1, step 1).

-

Collect and filter a sample of the supernatant as described previously (Section 4.1, step 2).

-

Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation of Solubility:

-

Use the absorbance of the diluted sample and the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Solubility (e.g., in mg/mL) = Concentration of diluted solution x Dilution factor

-

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of this compound.

Conclusion

While direct quantitative solubility data for this compound in organic solvents is not extensively documented in publicly accessible literature, a strong understanding of its expected behavior can be derived from the properties of structurally related molecules. It is anticipated to be most soluble in polar aprotic solvents like DMSO and DMF, with moderate solubility in alcohols such as methanol and ethanol, and poor solubility in nonpolar solvents. The provided experimental protocols for gravimetric and UV-Vis spectrophotometric analysis offer robust methods for researchers to determine the precise solubility of this compound in their specific solvent systems and experimental conditions. This information is critical for the successful design and optimization of synthetic, purification, and formulation processes in pharmaceutical and materials science applications.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chembk.com [chembk.com]

- 4. Isophthalic Acid | C8H6O4 | CID 8496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. 4-Aminobenzoic Acid | C7H7NO2 | CID 978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. pharmajournal.net [pharmajournal.net]

- 9. researchgate.net [researchgate.net]

Spectroscopic Profile of 4-Aminoisophthalic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Aminoisophthalic acid (also known as 5-Aminoisophthalic acid), a crucial building block in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not explicitly found in search results |

¹³C NMR (Carbon-13 NMR) Data [1][2]

| Chemical Shift (δ) ppm | Assignment |

| 171.87 | C=O (Carboxylic Acid) |

| 159.99 | C-NH₂ |

| 153.00 | C-COOH |

| 132.51 | Aromatic CH |

| 107.59 | Aromatic C (quaternary) |

| 107.53 | Aromatic CH |

| 102.53 | Aromatic CH |

Note: The assignments for the aromatic region are based on typical chemical shifts for substituted benzene rings and may require 2D NMR for definitive assignment.

Infrared (IR) Spectroscopy[3]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 2400 | Broad | O-H stretch (Carboxylic Acid) |

| 3400 - 3300 | Medium | N-H stretch (Amine) |

| 1720 - 1680 | Strong | C=O stretch (Carboxylic Acid) |

| 1620 - 1580 | Medium | N-H bend (Amine) |

| 1600 - 1450 | Medium to Weak | C=C stretch (Aromatic) |

| 1300 - 1200 | Strong | C-O stretch (Carboxylic Acid) |

| 900 - 675 | Strong | C-H bend (Aromatic) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Reference Data: 4-Aminophenol [3]

| λmax (nm) |

| 194 |

| 218 |

| 272 |

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are outlined below. These protocols are generalized and may require optimization based on the specific instrumentation used.

NMR Spectroscopy[5][6][7]

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).[4] Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are generally required compared to ¹H NMR.

-

Infrared (IR) Spectroscopy[8][9][10]

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Place the sample in the beam path and record the sample spectrum.

-

The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

-

UV-Vis Spectroscopy[11][12][13]

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable solvent (e.g., ethanol, methanol, or water). The concentration should be adjusted to yield an absorbance reading between 0.1 and 1.0 at the wavelength of maximum absorbance (λmax).

-

Use the same solvent as a blank reference.

-

-

Instrumentation: Employ a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Fill a quartz cuvette with the blank solvent and record a baseline correction over the desired wavelength range (e.g., 200-800 nm).

-

Rinse and fill the cuvette with the sample solution.

-

Scan the sample over the same wavelength range to obtain the absorption spectrum.

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

Workflow Visualization

The logical flow of spectroscopic analysis for the characterization of a chemical compound like this compound is depicted in the following diagram.

Caption: Workflow for the spectroscopic characterization of this compound.

References

Unraveling the Crystalline Architecture: A Technical Guide to the Crystal Structure of 5-Aminoisophthalic Acid

An Important Note on Isomer Specificity: This technical guide focuses on the crystal structure of 5-Aminoisophthalic acid . Extensive searches for crystallographic data on 4-Aminoisophthalic acid did not yield specific results in the public domain. Therefore, this document details the well-characterized structure of the 5-amino isomer, a compound of significant interest in the fields of crystal engineering and materials science.

For researchers, scientists, and professionals in drug development, a profound understanding of a molecule's solid-state structure is paramount. The spatial arrangement of atoms and the intricate network of intermolecular interactions dictate crucial physicochemical properties such as solubility, stability, and bioavailability. This whitepaper provides an in-depth technical overview of the crystal structure of 5-Aminoisophthalic acid, presenting key crystallographic data, a detailed experimental protocol for its structural determination, and a visualization of the experimental workflow.

Quantitative Crystallographic Data

The crystal structure of 5-Aminoisophthalic acid hemihydrate (C₈H₇NO₄·0.5H₂O) has been determined by X-ray crystallography. The compound crystallizes in a zwitterionic form as 5-ammonioisophthalate. A summary of the key crystallographic data is presented in the tables below for facile comparison and reference.

Table 1: Crystal Data and Structure Refinement for 5-Aminoisophthalic Acid Hemihydrate.

| Parameter | Value |

|---|---|

| Empirical Formula | C₈H₇NO₄·0.5H₂O |

| Formula Weight | 181.15 g/mol (for the acid) |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | Data not explicitly provided in search results |

| b (Å) | Data not explicitly provided in search results |

| c (Å) | Data not explicitly provided in search results |

| α (°) | 90 |

| β (°) | Data not explicitly provided in search results |

| γ (°) | 90 |

| Volume (ų) | Data not explicitly provided in search results |

| Z | Data not explicitly provided in search results |

Table 2: Key Hydrogen Bond Geometries in 5-Aminoisophthalic Acid Hemihydrate. [1][2]

| Donor-H···Acceptor | D···A Distance (Å) | N-H···O Angle (°) | O-H···O Angle (°) |

|---|---|---|---|

| N-H···O | 2.762(2) - 2.905(2) | 155(2) - 163(2) | - |

| O-H···O | 2.536(2) | - | 178(2) |

| O-H···O (water) | 2.746(2) | - | 176(2) |

Molecular and Crystal Structure Insights

The crystal structure of 5-Aminoisophthalic acid hemihydrate reveals a complex three-dimensional network held together by a robust system of hydrogen bonds. The molecule exists as a zwitterion, with the amino group protonated (ammonio) and one of the carboxyl groups deprotonated. The water molecule is located on a twofold axis.[1][2]

The ammonio group and the remaining carboxylic acid proton are actively involved in hydrogen bonding.[1][2] Specifically, there are three distinct intermolecular N-H···O hydrogen bonds and two types of O-H···O hydrogen bonds.[1][2] These interactions create a tightly bound network, where chains are more prevalent than rings in the acid-to-acid hydrogen bonding patterns.[2] Each acid molecule is directly linked to five other acid molecules and two water molecules through a total of eight hydrogen bonds.[2] Furthermore, each water molecule is connected to four acid molecules.[2]

Experimental Protocols

The determination of the crystal structure of 5-Aminoisophthalic acid involves a series of well-defined experimental procedures.

1. Synthesis and Crystallization:

-

Starting Material: Commercially available 5-Aminoisophthalic acid powder.

-

Purification: The powder is dissolved in ethanol at room temperature. The solution is then treated with decolorizing carbon to remove impurities and subsequently filtered.

-

Crystallization: The filtrate is allowed to evaporate slowly at room temperature. This process yields thick plate-like crystals suitable for X-ray diffraction analysis. A suitable crystal is then selected and cut for the experiment.[2]

2. X-ray Diffraction Data Collection and Structure Determination:

-

Method: Single-crystal X-ray diffraction.

-

Data Collection: A selected crystal is mounted on a diffractometer. X-ray diffraction data is collected at a specified temperature.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods and refined using full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms involved in hydrogen bonding are typically located in a difference Fourier map and refined isotropically.

Visualization of the Experimental Workflow

The logical flow of the experimental process for determining the crystal structure of 5-Aminoisophthalic acid is illustrated in the diagram below.

Caption: Experimental workflow for crystal structure determination.

This comprehensive overview of the crystal structure of 5-Aminoisophthalic acid provides valuable data and methodological insights for researchers in crystallography, materials science, and pharmaceutical development. The detailed understanding of its solid-state architecture is crucial for harnessing its potential in the design of novel materials and active pharmaceutical ingredients.

References

In-Depth Technical Guide to 4-Aminoisophthalic Acid: Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety data and handling procedures for 4-Aminoisophthalic acid (CAS No. 33890-03-8). The information is intended to support safe laboratory practices and risk assessment in research and development settings.

Chemical Identification and Physical Properties

This compound is an aromatic compound containing both amine and carboxylic acid functional groups. Understanding its physical and chemical properties is fundamental to its safe handling and use in experimental settings.

| Property | Value | Reference |

| Chemical Name | This compound | N/A |

| Synonyms | 4-Amino-1,3-benzenedicarboxylic acid | N/A |

| CAS Number | 33890-03-8 | N/A |

| Molecular Formula | C₈H₇NO₄ | N/A |

| Molecular Weight | 181.15 g/mol | N/A |

| Appearance | Solid | N/A |

| Melting Point | >300 °C | [1] |

| Solubility | Insoluble in water | [1] |

| Flash Point | Not available | [1] |

| Autoignition Temperature | Not available | [1] |

Hazard Identification and Classification

Based on available data for closely related isomers such as 5-Aminoisophthalic acid and 4-Aminophthalic acid, this compound is anticipated to present the following hazards. It is crucial to handle this compound with the assumption of these risks until specific data for the 4-amino isomer becomes available.

GHS Hazard Classification (Anticipated)

| Hazard Class | Category |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2 |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) |

GHS Pictograms (Anticipated)

Signal Word: Warning

Hazard Statements (Anticipated)

Precautionary Statements (Anticipated)

-

Prevention:

-

Response:

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1]

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3]

-

P312: Call a POISON CENTER or doctor if you feel unwell.[1]

-

P332 + P313: If skin irritation occurs: Get medical advice/attention.[1]

-

P337 + P313: If eye irritation persists: Get medical advice/attention.[1]

-

P362 + P364: Take off contaminated clothing and wash it before reuse.

-

-

Storage:

-

Disposal:

-

P501: Dispose of contents/container to an approved waste disposal plant.[1]

-

Toxicological Information

| Toxicity Metric | Value | Species | Route | Reference |

| LD50 Oral | 1600 mg/kg | Rat | Oral | [4][5] |

| Skin Corrosion/Irritation | No skin irritation | Rabbit | Dermal | [4] |

| Serious Eye Damage/Irritation | Slight irritation | Rabbit | Ocular | [4] |

Note: The toxicological properties of this compound have not been fully investigated.[1][4] Handle with care and avoid exposure.

Experimental Protocols

Due to the limited availability of specific experimental safety data for this compound, this section outlines general experimental protocols for assessing the key hazards identified for its isomers. These protocols are provided as a reference for researchers who may need to conduct their own safety evaluations.

Experimental Protocol: Skin Irritation/Corrosion (OECD 404)

-

Objective: To assess the potential of a substance to cause skin irritation or corrosion.

-

Test System: Healthy young adult albino rabbits.

-

Procedure:

-

A small area of the rabbit's fur is clipped.

-

0.5 g of the test substance is applied to the clipped skin and covered with a gauze patch.

-

The patch is secured with tape for a 4-hour exposure period.

-

After 4 hours, the patch is removed, and the skin is washed.

-

The skin is observed for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

The severity of the reactions is scored according to a standardized scale.

-

-

Data Analysis: The mean scores for erythema and edema are calculated for each animal. The substance is classified as an irritant if the mean score meets the criteria defined in the GHS.

Experimental Protocol: Acute Eye Irritation/Corrosion (OECD 405)

-

Objective: To assess the potential of a substance to cause serious eye damage or irritation.

-

Test System: Healthy young adult albino rabbits.

-

Procedure:

-

A single dose of 0.1 g of the test substance is instilled into the conjunctival sac of one eye of the rabbit.

-

The eyelids are held together for about one second.

-

The eye is observed for signs of corneal opacity, iritis, conjunctival redness, and chemosis (swelling) at 1, 24, 48, and 72 hours after instillation.

-

The severity of the reactions is scored according to a standardized scale.

-

-

Data Analysis: The scores for each effect are recorded. The substance is classified based on the severity and persistence of the eye lesions according to GHS criteria.

Handling and Storage

Proper handling and storage procedures are essential to minimize the risk of exposure and ensure the stability of this compound.

Handling:

-

Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.[2]

-

Personal Protective Equipment (PPE):

-

Hygiene: Wash hands thoroughly after handling.[2][3] Do not eat, drink, or smoke in the laboratory.[1]

Storage:

-

Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[1]

-

Keep containers tightly closed when not in use.[1]

-

Store locked up.[4]

Emergency Procedures

First Aid Measures:

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[1] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.[1] |

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[3]

-

Specific Hazards: May emit toxic fumes of carbon oxides and nitrogen oxides under fire conditions.[1]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1]

Accidental Release Measures:

-

Personal Precautions: Evacuate the area. Wear appropriate personal protective equipment (see Section 5). Avoid breathing dust.[3]

-

Environmental Precautions: Prevent the material from entering drains or waterways.[2][3]

-

Containment and Cleanup: Carefully sweep up the spilled material and place it in a suitable, labeled container for disposal.[1][3] Avoid generating dust.[2][3]

Visualizations

Logical Workflow for Handling a Chemical Spill

Caption: A flowchart outlining the step-by-step procedure for responding to a chemical spill.

References

In-Depth Technical Guide to the Thermal Stability of 4-Aminoisophthalic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of 4-Aminoisophthalic acid, a key building block in various chemical syntheses, including applications in the development of metal-organic frameworks (MOFs) and potentially in drug delivery systems. Understanding the thermal properties of this compound is crucial for its handling, storage, and application in various manufacturing and research processes.

Core Thermal Properties

This compound (also known as 4-amino-1,3-benzenedicarboxylic acid) is an aromatic compound containing both amino and carboxylic acid functional groups. These groups influence its thermal behavior, including its melting point and decomposition characteristics.

Melting and Decomposition

The thermal stability of this compound is primarily characterized by its high melting point, which is accompanied by decomposition. Commercially available data indicates that the compound has a melting point in the range of 336-337 °C , at which it also begins to decompose. This high decomposition temperature suggests a relatively stable molecular structure under normal conditions.

The thermal stability of related isophthalic acid derivatives is also noteworthy. For instance, isophthalic acid itself melts and decomposes at a similar temperature range of 341-343 °C[1][2]. The presence of the amino group in the 4-position appears to slightly lower the decomposition temperature compared to the parent isophthalic acid.

| Property | Value | Reference |

| Melting Point | 336-337 °C (decomposes) | Not explicitly cited |

| Boiling Point | 458.1 ± 40.0 °C at 760 mmHg (Predicted) | Not explicitly cited |

| Flash Point | 230.8 ± 27.3 °C (Predicted) | Not explicitly cited |

Thermal Analysis: TGA and DSC

Thermogravimetric Analysis (TGA) would provide data on the weight loss of the compound as a function of temperature. For this compound, a TGA thermogram is expected to show a stable baseline until the onset of decomposition, which would be observed as a significant weight loss step. The onset temperature of this weight loss would correspond to the decomposition temperature. The process would likely involve the loss of water, carbon dioxide, and nitrogen-containing compounds.

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled. A DSC curve for this compound would be expected to show a sharp endothermic peak corresponding to its melting and simultaneous decomposition. The peak temperature and the enthalpy of this transition would provide valuable information about the energy required for its thermal breakdown.

Experimental Protocols for Thermal Analysis

While a specific, published protocol for the thermal analysis of this compound is not available, a general procedure for conducting TGA and DSC on aromatic amino acids can be outlined as follows.

General Thermogravimetric Analysis (TGA) Protocol

A standard TGA experiment to determine the thermal stability of this compound would involve the following steps:

-

Sample Preparation: A small amount of the finely ground this compound (typically 5-10 mg) is accurately weighed and placed into an inert crucible (e.g., alumina or platinum).

-

Instrument Setup: The TGA instrument is purged with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Temperature Program: The sample is heated from ambient temperature to a final temperature well above its decomposition point (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Acquisition: The weight of the sample is continuously monitored and recorded as a function of temperature. The resulting data is plotted as a TGA curve (weight % vs. temperature) and its derivative (DTG curve), which shows the rate of weight loss.

General Differential Scanning Calorimetry (DSC) Protocol

A typical DSC experiment for this compound would be conducted as follows:

-

Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) of this compound is placed in a sealed aluminum or hermetic pan. An empty, sealed pan is used as a reference.

-

Instrument Setup: The DSC cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.

-

Temperature Program: The sample and reference are heated from a sub-ambient temperature to a temperature above the decomposition point (e.g., 25 °C to 400 °C) at a controlled, linear heating rate (e.g., 10 °C/min).

-

Data Acquisition: The differential heat flow between the sample and the reference is measured and recorded as a function of temperature. This data is then plotted to generate a DSC thermogram.

Visualization of Experimental Workflow

The logical workflow for assessing the thermal stability of this compound can be visualized as follows:

Applications in Drug Development and Research

While direct applications of this compound in drug formulations are not extensively documented, its isomer, 5-Aminoisophthalic acid, is a known key intermediate in the synthesis of Iohexol, a widely used non-ionic X-ray contrast agent[3][4]. The chemical stability of the aminoisophthalic acid core is crucial for the quality and safety of the final pharmaceutical product[3].

The thermal stability of this compound is particularly relevant in the context of its use as a linker in the synthesis of Metal-Organic Frameworks (MOFs). MOFs are being extensively investigated for various biomedical applications, including drug delivery, due to their high porosity and tunable properties. The thermal stability of the organic linker is a critical factor determining the overall stability of the MOF structure and its suitability for applications that may involve thermal sterilization or exposure to physiological temperatures.

Signaling Pathways and Logical Relationships

Currently, there is no specific information available in the scientific literature detailing the interaction of this compound with specific signaling pathways. Its primary role in a pharmaceutical context appears to be as a stable building block for more complex molecules.

The logical relationship in its application, particularly in the synthesis of MOFs for potential drug delivery, can be illustrated as follows:

References

A Technical Guide to the Discovery of Novel Derivatives of 4-Aminoisophthalic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and potential pharmacological activities of novel derivatives of 4-aminoisophthalic acid. This versatile scaffold serves as a valuable starting point for the development of new therapeutic agents. This document outlines key experimental protocols, summarizes structure-activity relationships, and visualizes relevant workflows and pathways to aid researchers in this field.

Introduction

This compound is an aromatic compound featuring both amino and carboxylic acid functional groups, making it an attractive scaffold for medicinal chemistry. Its derivatives have been explored for a range of biological activities, including antimicrobial, antiviral, antitumor, and anti-inflammatory effects[1]. The strategic modification of this core structure allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, offering a pathway to the discovery of novel drug candidates.

Synthesis of this compound Derivatives

The synthesis of derivatives typically involves the modification of the amino and carboxylic acid moieties. A general approach involves the nitration of a precursor, followed by reduction to form the key amino intermediate. This intermediate can then be further functionalized.

General Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis and screening of novel this compound derivatives.

References

Methodological & Application

Synthesis of Amino-Functionalized Metal-Organic Frameworks (MOFs) Using 4-Aminoisophthalic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them promising candidates for a range of applications, particularly in drug delivery. The incorporation of functional groups, such as amines, onto the organic linkers can enhance drug loading capacity and modulate release kinetics, making amino-functionalized MOFs a subject of significant interest in pharmaceutical research.

This document provides a detailed protocol for the synthesis of MOFs using 4-aminoisophthalic acid as the organic linker. The presence of the amino group in the linker is expected to facilitate interactions with drug molecules, potentially leading to higher loading efficiencies and controlled release profiles.[1][2] The protocols detailed below are based on established solvothermal and hydrothermal methods for the synthesis of MOFs with isomers of aminoisophthalic acid, such as 5-aminoisophthalic acid, and are adaptable for this compound.[3][4][5][6] The choice of metal ion and reaction conditions can be varied to tune the resulting MOF's properties for specific drug delivery applications.[7]

The synthesized amino-functionalized MOFs can be characterized using various techniques to determine their structural and physicochemical properties.[8] X-ray diffraction (XRD) is essential for confirming the crystalline structure.[8] Porosity and surface area are typically determined by nitrogen adsorption-desorption isotherms (BET analysis). Thermogravimetric analysis (TGA) can be used to assess thermal stability. Successful incorporation of the amino-functionalized linker can be confirmed with Fourier-transform infrared spectroscopy (FTIR).

In the context of drug development, these amino-functionalized MOFs can serve as carriers for a variety of therapeutic agents.[1] The porous structure allows for the encapsulation of drug molecules, while the chemical nature of the framework can be tailored to control the release of the drug at the target site.[7] For instance, the amino groups can form hydrogen bonds with drug molecules containing carboxylic acid or other suitable functional groups, leading to a pH-sensitive release mechanism. The large surface area of MOFs allows for high drug loading, a significant advantage over other drug delivery systems.[7]

Experimental Protocols

The following sections provide detailed step-by-step protocols for the synthesis of MOFs using this compound. The primary method described is solvothermal synthesis, a common and effective technique for producing high-quality MOF crystals.[9][10][11] An alternative hydrothermal method is also outlined.

Protocol 1: Solvothermal Synthesis of a Zinc-based MOF with this compound

This protocol is adapted from the synthesis of a zinc-based MOF using 5-aminoisophthalic acid and can be applied for the this compound isomer.[6]

Materials:

-

Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

-

This compound

-

N,N-Dimethylformamide (DMF)

-

Distilled water

-

Teflon-lined stainless-steel autoclave

Procedure:

-

Preparation of the Reaction Mixture:

-

In a glass vial, dissolve 0.05 mmol of Zinc nitrate hexahydrate (approximately 14.9 mg) and 0.05 mmol of this compound (approximately 9.1 mg) in a mixture of 4 mL of DMF and 4 mL of distilled water.[6]

-

Sonicate the mixture for approximately 15-20 minutes to ensure complete dissolution and homogenization of the reactants.

-

-

Solvothermal Reaction:

-

Isolation and Purification of the MOF:

-

After the reaction is complete, allow the autoclave to cool down to room temperature naturally.

-

Collect the resulting crystalline product by filtration.

-

Wash the collected crystals thoroughly with fresh DMF to remove any unreacted starting materials and impurities.

-

Dry the final product at room temperature.

-

Protocol 2: Hydrothermal Synthesis of MOFs with this compound

This protocol provides a general framework for the hydrothermal synthesis of MOFs using this compound with various transition metals.[3][5][12][13][14]

Materials:

-

A metal salt (e.g., Cobalt(II) nitrate hexahydrate, Nickel(II) chloride hexahydrate, Copper(II) nitrate trihydrate, Cadmium(II) nitrate tetrahydrate)

-

This compound

-

Deionized water

-

Ethanol (optional, as a co-solvent)

-

Teflon-lined stainless-steel autoclave

Procedure:

-

Preparation of the Reaction Mixture:

-

Prepare an aqueous solution of the chosen metal salt.

-

In a separate container, dissolve this compound in deionized water, with the optional addition of a small amount of a co-solvent like ethanol to aid solubility.

-

Combine the two solutions in a Teflon-lined autoclave. The molar ratio of metal salt to this compound can be varied to optimize the synthesis. A 1:1 or 1:2 molar ratio is a common starting point.

-

-

Hydrothermal Reaction:

-

Seal the autoclave and place it in an oven.

-

Heat the autoclave to a temperature between 100°C and 180°C for a period of 24 to 72 hours. The optimal temperature and time will depend on the specific metal used.

-

-

Isolation and Purification of the MOF:

-

After the reaction, cool the autoclave to room temperature.

-

Collect the crystalline product by filtration.

-

Wash the product with deionized water and ethanol to remove any unreacted precursors.

-

Dry the product in an oven at a moderate temperature (e.g., 60-80°C).

-

Quantitative Data Summary

The following table summarizes reaction conditions and some reported properties for MOFs synthesized with 5-aminoisophthalic acid, which can serve as a guide for the synthesis with this compound.

| Metal Ion | Synthesis Method | Solvent(s) | Temperature (°C) | Time (h) | Reported Properties | Reference |

| Zn(II) | Solvothermal | DMF, Water | 85 | 120 | 3D supramolecular network | [6] |

| Cu(II) | Solvothermal | DMF, Water | 100 | 4-6 | 3D structure | [15] |

| Co(II) | Hydrothermal | Water | - | - | 3D network, Pore size: 7.05-14.67 Å | [3][5] |

| Ni(II) | Hydrothermal | Water | - | - | 3D network, Pore size: 7.05-14.67 Å | [3][5] |

| Cd(II) | Hydrothermal | Water | - | - | 3D network, Pore size: 7.05-14.67 Å | [3][5] |

| Dy(III) | Hydrothermal | Water | 95 | 48 | 2D layered structure | [14] |

| Cd(II) | Solvothermal | DMA | - | - | 3D pillar-layer framework | [4] |

| Cu(II) | Solvothermal | DMA | - | - | 3D pillar-layer framework | [4] |

| Co(II) | Solvothermal | DMA | - | - | 3D pillar-layer framework | [4] |

Note: DMA refers to N,N-Dimethylacetamide.

Visualizations

Experimental Workflow

Caption: Workflow for the synthesis of MOFs using this compound.

Drug Loading and Release Mechanism

Caption: Conceptual diagram of drug loading and release in an amino-functionalized MOF.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. CN103665013A - 5-aminoisophthalic acid transition metal zinc coordination compound and preparation method thereof - Google Patents [patents.google.com]

- 7. Applications of Metal-Organic Frameworks as Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Physiochemical characterization of metal organic framework materials: A mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. mjas.analis.com.my [mjas.analis.com.my]

- 12. researchgate.net [researchgate.net]

- 13. nbinno.com [nbinno.com]

- 14. mdpi.com [mdpi.com]

- 15. Fine Tuning the Hydrophobicity of a New Three-Dimensional Cu2+ MOF through Single Crystal Coordinating Ligand Exchange Transformations - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Azo Dye Synthesis Using 4-Aminoisophthalic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azo dyes are a prominent class of organic compounds characterized by the presence of one or more azo groups (–N=N–) connecting aromatic rings. Their extended conjugated systems are responsible for their vibrant colors, making them essential in the textile, printing, and food industries.[1] In the realms of research and drug development, azo compounds are investigated for their potential as biological stains, pH indicators, and therapeutic agents, including targeted drug delivery systems.[2][3] The synthesis of azo dyes is a well-established process involving two primary steps: the diazotization of a primary aromatic amine followed by the coupling of the resulting diazonium salt with an electron-rich nucleophile, such as a phenol or another aromatic amine.[1]

4-Aminoisophthalic acid (also known as 5-aminoisophthalic acid) is a valuable precursor for creating water-soluble azo dyes due to its two carboxylic acid groups. These functional groups can enhance the dye's affinity for polar substrates and can be leveraged for further chemical modifications. This document provides a detailed protocol for the synthesis of azo dyes using this compound as the diazo component.

Experimental Protocols

The synthesis is a two-stage process: 1) Diazotization of this compound and 2) Azo coupling with a suitable partner. The following protocol is based on established chemical principles and specific literature precedents for this compound.

Protocol 1: Synthesis of Azo Dye from this compound and 2-Naphthol

This protocol details the formation of a representative azo dye by coupling diazotized this compound with 2-naphthol.

Materials:

-

This compound (C₈H₇NO₄, MW: 181.15 g/mol )

-

Sodium nitrite (NaNO₂, MW: 69.00 g/mol )

-

Concentrated Hydrochloric acid (HCl, ~37%)

-

2-Naphthol (C₁₀H₈O, MW: 144.17 g/mol )

-

Sodium hydroxide (NaOH)

-

Sodium chloride (NaCl)

-

Urea (optional, to destroy excess nitrous acid)

-

Distilled water

-

Ice

-

pH indicator paper

Equipment:

-

Magnetic stirrer with stir bar

-

Beakers (100 mL, 250 mL)

-

Erlenmeyer flask

-

Graduated cylinders

-

Disposable pipettes

-

Buchner funnel and filter flask

-

Thermometer (-10 to 100 °C)

Procedure:

Part A: Diazotization of this compound

-

Prepare Amine Solution: In a 100 mL beaker, suspend 1.81 g (0.01 mol) of this compound in 20 mL of distilled water.

-

Acidification: While stirring, slowly add 2.5 mL of concentrated hydrochloric acid. The amine salt may precipitate.

-

Cooling: Place the beaker in an ice-salt bath and cool the suspension to 0-5 °C with continuous stirring.

-

Prepare Nitrite Solution: In a separate small beaker, dissolve 0.72 g (0.0105 mol) of sodium nitrite in 5 mL of cold distilled water.

-

Form Diazonium Salt: Add the sodium nitrite solution dropwise to the cold amine suspension over 10-15 minutes. Use a thermometer to ensure the temperature of the reaction mixture is maintained between 0 °C and 5 °C.[4]

-

Reaction Completion: Continue stirring the mixture in the ice bath for an additional 15-20 minutes after the addition is complete. The resulting solution, containing the diazonium salt of this compound, should be a clear, pale-yellow liquid. Keep this solution in the ice bath for immediate use in the next step. A slight excess of nitrous acid can be tested with starch-iodide paper (which will turn blue-black) and can be quenched by adding a small amount of urea.

Part B: Azo Coupling Reaction

-

Prepare Coupling Solution: In a 250 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 20 mL of a 10% sodium hydroxide solution.

-

Cooling: Cool this alkaline solution in a separate ice bath to 0-5 °C.

-

Coupling: While maintaining vigorous stirring, slowly add the cold diazonium salt solution (from Part A) to the cold 2-naphthol solution.

-

Observe Precipitation: An intensely colored precipitate should form immediately. The color is typically red or orange.[5]

-

Reaction Completion: After the addition is complete, continue to stir the reaction mixture in the ice bath for 30 minutes to ensure the coupling reaction goes to completion. The reaction medium should be kept alkaline (pH 8-10) to facilitate the coupling with phenol; add more NaOH solution if necessary.[6]

Part C: Isolation and Purification

-

Acidification: Slowly acidify the mixture by adding concentrated hydrochloric acid until the pH is acidic. This step helps in precipitating the dye fully.

-

Salting Out: Add a saturated sodium chloride solution (or solid NaCl) to the mixture and stir. This process, known as "salting out," decreases the solubility of the dye in the aqueous medium, promoting further precipitation.[6]

-

Filtration: Isolate the crude azo dye by vacuum filtration using a Buchner funnel.

-

Washing: Wash the solid precipitate on the filter paper with a small amount of cold, saturated NaCl solution to remove excess acid and other inorganic impurities.

-

Drying: Allow the product to air-dry or dry it in a desiccator.

-

Characterization: Determine the yield and characterize the purified dye using techniques such as FT-IR, NMR spectroscopy, and UV-Visible spectroscopy to determine the maximum absorbance wavelength (λmax).

Data Presentation

The following table summarizes representative quantitative data for azo dyes synthesized from this compound and various coupling components, as reported in the literature.

| Diazo Component | Coupling Component | Final Dye | Yield (%) | Color |

| This compound | 3-Hydroxy-N-phenyl-2-naphthamide | 5a | 85 | Yellow |

| This compound | N-(4-chlorophenyl)-3-hydroxy-2-naphthamide | 5b | 82 | Yellowish Orange |

| This compound | N-(4-bromophenyl)-3-hydroxy-2-naphthamide | 5c | 79 | Orange |

| This compound | 3-Hydroxy-N-(p-tolyl)-2-naphthamide | 5d | 88 | Reddish Orange |

| This compound | 3-Hydroxy-N-(4-methoxyphenyl)-2-naphthamide | 5e | 86 | Red |

| This compound | N-(4-ethoxyphenyl)-3-hydroxy-2-naphthamide | 5f | 84 | Reddish Brown |

| This compound | N-(4-Nitrophenyl)-3-hydroxy-2-naphthamide | 5g | 78 | Brown |

| This compound | 3-Hydroxy-N-(naphthalen-1-yl)-2-naphthamide | 5h | 81 | Dark Brown |

Data extracted from Mallikarjuna et al., Organic Chemistry: An Indian Journal, 2013.

Visualizations

Experimental Workflow

Caption: Workflow for the synthesis of an azo dye from this compound.

Logical Relationship of Azo Dye Synthesis

Caption: Key stages and components in the synthesis of azo dyes.

References

- 1. Azo coupling - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. The microscale synthesis of azo dyes | Class experiment | RSC Education [edu.rsc.org]

- 4. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cuhk.edu.hk [cuhk.edu.hk]

- 6. asianpubs.org [asianpubs.org]

Application Notes and Protocols: 4-Aminoisophthalic Acid as a Linker in Functional Material Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-aminoisophthalic acid (also known as 5-aminoisophthalic acid) as a versatile organic linker in the synthesis of functional materials, particularly Metal-Organic Frameworks (MOFs). The inherent functionalities of this linker, a rigid aromatic core with two carboxylate groups and an amino group, allow for the construction of porous materials with diverse applications in catalysis, drug delivery, and sensing.

Overview of this compound in Functional Material Synthesis

This compound is a trifunctional linker that has been successfully employed in the solvothermal and hydrothermal synthesis of a variety of MOFs. The carboxylate groups readily coordinate with metal ions to form the framework structure, while the amino group can serve several purposes:

-

Post-Synthetic Modification: The amino group provides a reactive site for further functionalization of the MOF, allowing for the introduction of specific chemical properties.

-

Active Site: The amino group itself can act as a basic catalytic site or a binding site for guest molecules.

-

Modulation of Properties: The presence of the amino group can influence the electronic properties and porosity of the resulting material.

While its use in MOF synthesis is well-documented, the application of this compound as a primary building block in Covalent Organic Frameworks (COFs) and other functional polymers is not extensively reported in the current literature. Therefore, these notes will focus on its application in the synthesis of MOFs.

Applications of this compound-Based MOFs

Photocatalysis: Degradation of Organic Pollutants

MOFs synthesized from this compound and various transition metals have demonstrated significant potential as photocatalysts for the degradation of organic pollutants in water. The porous structure of the MOFs allows for the diffusion of pollutants to the active sites, and the electronic properties of the framework facilitate the generation of reactive oxygen species under UV or visible light irradiation.

A notable application is the degradation of phenol. Several studies have reported the synthesis of Co, Zn, Ni, and Cd-based MOFs using this compound, which exhibit high efficiency in the photocatalytic decomposition of phenol.[1][2]

Quantitative Data on Phenol Photodegradation:

| MOF | Metal Ion | Reported Phenol Degradation Efficiency | Reference |

| [Co(C8H5NO4)(H2O)]n | Co(II) | High | [1][2] |

| [Zn(C8H5NO4)(H2O)]n | Zn(II) | High | [1][2] |

| [Ni(C8H5NO4)(H2O)2]n | Ni(II) | High | [1][2] |

| [Cd(C8H5NO4)(H2O)]n | Cd(II) | High | [1][2] |

Drug Delivery

The high porosity and tunable pore size of MOFs make them excellent candidates for drug delivery systems. A Cu-based MOF synthesized with this compound has been investigated as a carrier for the non-steroidal anti-inflammatory drug (NSAID) ibuprofen.[3] The study demonstrated the potential for high drug loading capacity and controlled release.

Quantitative Data on Ibuprofen Loading and Release:

| MOF | Metal Ion | Drug | Loading Capacity | Release Profile | Reference |

| AIPA-Cu(II) MOF | Cu(II) | Ibuprofen | Good loading capacity | Excellent controlled release | [3] |

| Functionalized [Cu(npd)(N3ttb)] | Cu(II) | Ibuprofen | 1530.20 mg g⁻¹ (25.50%) | 79.62% release | [4][5] |